molecular formula C13H23NO3 B1397724 N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide CAS No. 1035229-41-4

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Cat. No. B1397724
M. Wt: 241.33 g/mol
InChI Key: WTOZETJMPWFUPP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide (CDMA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug delivery, polymer synthesis, and material science.

Scientific Research Applications

Polymerization and Polymer Properties

  • Controlled Polymerization : The controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide demonstrates the precision achievable in polymer synthesis, offering potential pathways for the functionalization of acrylamide derivatives like N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide for targeted applications in drug delivery systems and bioengineering (Convertine et al., 2004).

  • Synthesis of Functional Monomers : The synthesis of hydrophilic monomers containing aldehyde or acetal groups based on N-substituted amides of methacrylic and acrylic acid, including structures similar to N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, highlights the versatility of acrylamides in creating monomers with specific functionalities for polymerization (Zábranský et al., 1985).

Bioengineering and Biomedical Applications

  • Cell Detachment from Polymers : Poly(N-isopropyl acrylamide), a polymer related to acrylamide derivatives, has been widely used for nondestructive release of biological cells and proteins, underscoring the potential of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide derivatives in bioengineering applications for cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).

Material Science and Applications

  • Enhancing Oil Recovery : Acrylamide polymers modified with β-cyclodextrin have shown improved performances in aspects crucial for enhanced oil recovery, such as interfacial tension reduction, salt resistance, and temperature tolerance. This underscores the potential utility of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide in creating polymers for specific environmental conditions encountered in oil recovery operations (Zou et al., 2012).

  • Smart Nanogels for Drug Delivery : The development of pH-sensitive nanogels using acrylamide monomers with acid-cleavable acetal groups demonstrates the potential of such compounds in designing drug delivery systems that respond to the acidic environment of tumors for controlled release, highlighting a possible application area for N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide derivatives in creating targeted therapeutic delivery vehicles (Wei et al., 2018).

Safety And Hazards

The safety data sheet for N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide suggests that in case of inhalation, one should move out of the dangerous area and consult a physician . It’s important to handle this compound with appropriate safety measures due to its potential hazards.

properties

IUPAC Name

N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZETJMPWFUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731299
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

CAS RN

1035229-41-4
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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